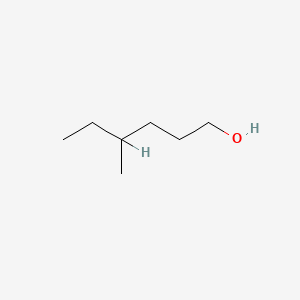

4-Methyl-1-hexanol

Vue d'ensemble

Description

4-Methyl-1-hexanol is an organic compound with the chemical formula C7H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in a hexane chain. This compound is a colorless liquid with a characteristic odor similar to other alcohols .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methyl-1-hexanol can be synthesized through various methods. One common method involves the reduction of 4-methyl-1-hexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of alkenes followed by hydrogenation. This method is efficient and allows for the production of large quantities of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-1-hexanol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 4-methylhexane using strong reducing agents.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products:

Oxidation: 4-Methylhexanoic acid

Reduction: 4-Methylhexane

Substitution: Various substituted hexane derivatives

Applications De Recherche Scientifique

4-Methyl-1-hexanol has several applications in scientific research:

Chemistry: It is used as a solvent and an intermediate in organic synthesis.

Biology: It is used in the study of metabolic pathways involving alcohols.

Medicine: It is investigated for its potential use in drug formulation and delivery.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mécanisme D'action

The mechanism of action of 4-Methyl-1-hexanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of aldehydes and acids .

Comparaison Avec Des Composés Similaires

- 1-Hexanol

- 2-Hexanol

- 3-Hexanol

- 4-Methyl-2-hexanol

Comparison: 4-Methyl-1-hexanol is unique due to the presence of a methyl group at the fourth position of the hexane chain. This structural feature influences its physical and chemical properties, such as boiling point and reactivity. Compared to other hexanols, this compound has a higher boiling point and different reactivity patterns due to the steric and electronic effects of the methyl group .

Activité Biologique

4-Methyl-1-hexanol, also known as 4-methylhexan-1-ol, is a branched-chain alcohol with diverse biological activities. This compound has garnered attention in various fields, including pharmacology, ecology, and organic chemistry. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

This compound has the molecular formula and a molecular weight of approximately 116.2 g/mol. It is characterized by its branched structure, which influences its solubility and interaction with biological systems.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be significant, suggesting potential applications in food preservation and medical settings.

2. Pheromonal Activity

This compound is noted for its role in chemical communication among insects. It has been identified as a component of aggregation pheromones in bark beetles, specifically Scolytus amygdali. Field tests showed that this compound attracted beetles when used in combination with other pheromonal agents, indicating its ecological significance in pest management strategies .

3. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies on human cell lines revealed that while the compound can induce cytotoxic effects at high concentrations, it is generally considered safe at lower exposure levels. The compound's safety profile is crucial for its potential use in consumer products.

Case Study 1: Antimicrobial Efficacy

A study published in the Tropical Journal of Natural Product Research evaluated the antimicrobial efficacy of various alcohols, including this compound. The results indicated that it effectively inhibited fungal growth, particularly against Fusarium species, with an IC50 value comparable to established antifungal agents .

Case Study 2: Insect Behavioral Response

In a behavioral study involving bark beetles, researchers assessed the attraction of beetles to different concentrations of this compound combined with other pheromonal components. The study concluded that specific ratios enhanced attraction significantly, providing insights into pest control methods using natural compounds .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

4-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPVNLWKVZZBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862424 | |

| Record name | 4-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-49-5 | |

| Record name | 1-Hexanol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Methyl-1-hexanol biosynthesized in plants?

A: While the exact biosynthetic pathway of this compound remains unclear, research suggests its production occurs in the petal tissue of certain plants, specifically Nicotiana sylvestris. The compound is believed to be synthesized and then subsequently volatilized from these tissues. [] Further research is needed to fully elucidate the specific enzymes and intermediates involved in this biosynthetic pathway.

Q2: What are the potential applications of understanding this compound biosynthesis?

A2: A deeper understanding of how this compound is biosynthesized could open doors to several applications:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.